1-benzyl-3-(benzyloxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide

Description

Molecular Formula: C₂₄H₂₈N₄O₃

Molecular Weight: 420.5 g/mol

CAS Number: 1014068-46-2

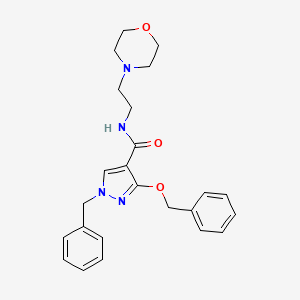

Structure: This compound features a pyrazole core substituted with:

- A benzyl group at position 1.

- A benzyloxy group at position 2.

- A carboxamide moiety at position 4, linked to a 2-morpholinoethyl chain.

Limited data on its biological activity or physical properties (e.g., melting point, solubility) are available in the provided evidence.

Properties

IUPAC Name |

1-benzyl-N-(2-morpholin-4-ylethyl)-3-phenylmethoxypyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c29-23(25-11-12-27-13-15-30-16-14-27)22-18-28(17-20-7-3-1-4-8-20)26-24(22)31-19-21-9-5-2-6-10-21/h1-10,18H,11-17,19H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOGCGYGPJDCMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-3-(benzyloxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is CHNO, and it has been studied for various pharmacological effects, particularly as an inhibitor in cancer therapy.

- Molecular Weight : 420.513 g/mol

- Purity : Typically around 95%

- Structure : The compound features a pyrazole core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its interaction with various molecular targets, particularly in cancer therapy. Below are key findings from recent studies:

1. MEK Inhibition

A significant area of research has focused on the compound's role as a MEK (Mitogen-Activated Protein Kinase) inhibitor. MEK inhibitors are crucial in blocking the MAPK signaling pathway, which is often dysregulated in cancers.

- Activity : In a study, derivatives of pyrazole, including this compound, were tested for their ability to inhibit MEK. The most potent derivative exhibited an IC of 91 nM against MEK1 and a GI value of 0.26 μM for A549 lung cancer cells .

2. Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that modifications on the pyrazole ring and substituents significantly influence the compound's potency.

- Key Modifications : The presence of the benzyloxy group and the morpholinoethyl moiety were essential for enhancing biological activity, suggesting that these groups contribute to better binding affinity and selectivity towards target enzymes .

Case Study 1: Anti-Cancer Activity

In a series of experiments conducted on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), the compound demonstrated notable cytotoxic effects.

| Cell Line | GI (μM) | Mechanism of Action |

|---|---|---|

| A549 | 0.26 | MEK Inhibition |

| MCF7 | Not specified | Potentially similar to A549 |

The results indicated that the compound could be a promising candidate for further development as an anti-cancer agent.

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts at the molecular level with its targets.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following compounds share the pyrazole-carboxamide scaffold but differ in substituents and biological profiles:

Structure-Activity Relationship (SAR) Insights

Morpholinoethyl vs. Sulfamoylphenethyl: The morpholinoethyl group in the target compound (C₂₄H₂₈N₄O₃) may enhance water solubility compared to the sulfamoylphenethyl analog (C₂₆H₂₆N₄O₄S), which introduces a sulfonamide group known for hydrogen-bonding interactions . No biological data are available for either compound, limiting direct efficacy comparisons.

Benzyloxy Group Impact :

- The benzyloxy substituent at position 3 is conserved across analogs , suggesting its role in stabilizing the pyrazole ring or modulating lipophilicity.

Carboxamide vs. Aldehyde :

- Replacing the carboxamide with an aldehyde (as in C₁₇H₁₁N₃O₄) reduces molecular weight and introduces electrophilic reactivity, correlating with antioxidant/anti-inflammatory activity in vitro .

Heterocycle Substitution: Imidazole-based analogs (e.g., C₁₈H₂₃N₅O₂S) retain the morpholinoethyl-carboxamide chain but show antidepressant activity, highlighting the importance of heterocycle choice in target specificity .

Q & A

Basic Research Questions

Q. What are the key strategies for optimizing the synthesis of 1-benzyl-3-(benzyloxy)-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide?

- Methodological Answer : Synthesis optimization typically involves stepwise functionalization. For pyrazole carboxamides, initial steps may include condensation of substituted pyrazole precursors with morpholinoethylamine derivatives. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like phase-transfer agents) significantly impact yields. For example, phase-transfer catalysis (e.g., trichloroisocyanuric acid in acetonitrile) has been used to enhance coupling efficiency in benzamide synthesis . Purification via column chromatography or recrystallization from methanol/water mixtures is common for isolating high-purity products .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodological Answer : Multimodal characterization is critical:

- NMR : and NMR confirm substitution patterns (e.g., benzyl and morpholinoethyl groups). Aromatic protons typically resonate at δ 7.2–7.5 ppm, while morpholine protons appear as multiplet signals at δ 3.4–3.7 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities; similar pyrazole derivatives have been crystallized from methanol for structural validation .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Kinase Inhibition : Test against kinases (e.g., PI3K, mTOR) due to the morpholinoethyl group’s affinity for ATP-binding pockets .

- Cellular Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM.

- Solubility Testing : Evaluate in DMSO/PBS mixtures to ensure compatibility with biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

- Methodological Answer :

- Substituent Variation : Modify benzyloxy or morpholinoethyl groups. For instance, replacing benzyl with fluorobenzyl (as in ) may enhance metabolic stability .

- Activity Cliffs : Compare analogs with incremental changes (e.g., morpholine vs. piperidine) using IC values. A table from pyrazolecarboxamide herbicides () illustrates how substituents affect activity:

| Substituent (R) | Biological Activity (IC, µM) |

|---|---|

| -CF | 0.8 (High herbicidal activity) |

| -CH | 12.4 (Low activity) |

- Computational Modeling : Use docking studies (AutoDock Vina) to predict binding modes to targets like serotonin receptors, leveraging morpholinoethyl’s role in CNS-targeted compounds .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

- Methodological Answer : Contradictions often arise from pharmacokinetic factors:

- Metabolic Stability : Perform liver microsome assays to assess CYP450-mediated degradation.

- Blood-Brain Barrier Penetration : For CNS targets, use parallel artificial membrane permeability assays (PAMPA-BBB). Compounds with logP >3.5 (calculated via ChemDraw) may exhibit better penetration .

- Dosing Regimens : Optimize in vivo dosing frequency based on half-life data from pharmacokinetic studies (e.g., t in rodent models) .

Q. What computational tools are recommended for predicting off-target interactions?

- Methodological Answer :

- PharmaDB/ChEMBL : Screen against databases to identify potential off-targets (e.g., GPCRs, ion channels).

- SwissTargetPrediction : Input SMILES strings to generate interaction probabilities. For pyrazole carboxamides, prioritize alerts for histamine or adrenergic receptors .

- Molecular Dynamics (MD) : Simulate binding stability (100 ns trajectories) to assess target selectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity across similar analogs?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines, serum concentrations, and incubation times. For example, pre-emergence vs. post-emergence herbicidal assays () show divergent results due to application timing.

- Counter-Screen Solubility Artifacts : Use dynamic light scattering (DLS) to detect aggregation at test concentrations (>10 µM).

- Orthogonal Assays : Validate hits using alternative methods (e.g., fluorescence polarization for binding affinity vs. enzymatic activity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.